molecular formula C12H15F2N5 B10936668 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine

Cat. No.: B10936668
M. Wt: 267.28 g/mol
InChI Key: NKGVITVFYZAGIS-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE is a complex organic compound characterized by the presence of difluoromethyl, pyrazolyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent coupling with the pyrimidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazolyl and pyrimidinyl groups contribute to the compound’s overall stability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE
  • N-[4-(METHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs .

Properties

Molecular Formula

C12H15F2N5

Molecular Weight

267.28 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C12H15F2N5/c1-4-15-12-16-9(5-10(17-12)11(13)14)8-6-19(3)18-7(8)2/h5-6,11H,4H2,1-3H3,(H,15,16,17)

InChI Key

NKGVITVFYZAGIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C

Origin of Product

United States

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